Cas no 51792-85-9 (1,4-Dibenzyloxy-2-nitrobenzene)

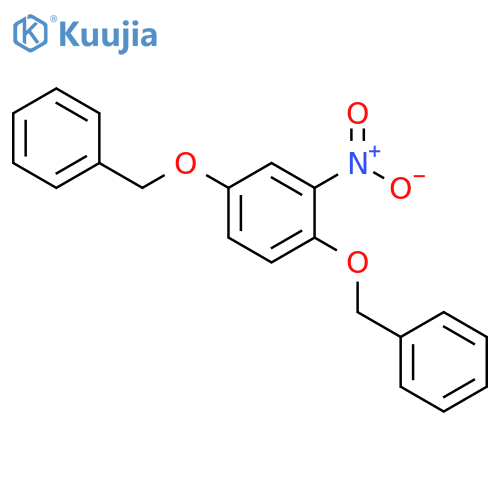

51792-85-9 structure

商品名:1,4-Dibenzyloxy-2-nitrobenzene

1,4-Dibenzyloxy-2-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- Benzene,2-nitro-1,4-bis(phenylmethoxy)-

- 1,4-DIBENZYLOXY-2-NITROBENZENE

- 2-nitro-1,4-bis(phenylmethoxy)benzene

- 1,4-bis(phenylmethoxy)-2-nitrobenzene

- NSC 509482

- (((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene

- AK198689

- NSC509482

- 2,5-Dibenzyloxynitrobenzene

- 1,4-Benzyloxy-2-nitrobenzene

- QDZFMSSFDIBXED-UHFFFAOYSA-N

- AS06899

- SY039710

- ST504

- 51792-85-9

- NSC-509482

- CS-0156184

- DTXSID90325517

- A828780

- MFCD00082778

- AKOS005154743

- FT-0606841

- BCA79285

- 1,1'-[(2-Nitro-1,4-phenylene)bis(oxymethylene)]dibenzene

- AS-54438

- SCHEMBL5421861

- s10001

- (2-nitro-1,4-phenylene)bis(oxy)bis(methylene)dibenzene

- 1,4-bis(benzyloxy)-2-nitrobenzene

- 1,4-Dibenzyloxy-2-nitrobenzene

-

- MDL: MFCD00082778

- インチ: 1S/C20H17NO4/c22-21(23)19-13-18(24-14-16-7-3-1-4-8-16)11-12-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2

- InChIKey: QDZFMSSFDIBXED-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[N+](=O)[O-])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 335.11600

- どういたいしつりょう: 335.116

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 399

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.3

- 疎水性パラメータ計算基準値(XlogP): 4.7

じっけんとくせい

- 密度みつど: 1.238±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 81-82.5 ºC

- ふってん: 522.2℃/760mmHg

- フラッシュポイント: 216.1°C

- 屈折率: 1.62

- ようかいど: Insuluble (1.4E-3 g/L) (25 ºC),

- PSA: 64.28000

- LogP: 5.27600

- じょうきあつ: 0.1±0.5 mmHg at 25°C

1,4-Dibenzyloxy-2-nitrobenzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 2811

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 危険レベル:6.1

1,4-Dibenzyloxy-2-nitrobenzene 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

1,4-Dibenzyloxy-2-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26050-1g |

(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene |

51792-85-9 | 97% | 1g |

¥186.0 | 2024-07-19 | |

| abcr | AB178847-1 g |

1,4-Dibenzyloxy-2-nitrobenzene, 97%; . |

51792-85-9 | 97% | 1 g |

€91.30 | 2023-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N26050-250mg |

(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene |

51792-85-9 | 97% | 250mg |

¥77.0 | 2024-07-19 | |

| TRC | D448843-100mg |

1,4-Dibenzyloxy-2-nitrobenzene |

51792-85-9 | 100mg |

$ 65.00 | 2022-06-05 | ||

| Cooke Chemical | BD0933432-250mg |

(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene |

51792-85-9 | 97% | 250mg |

RMB 58.40 | 2025-02-20 | |

| Cooke Chemical | BD0933432-1g |

(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene |

51792-85-9 | 97% | 1g |

RMB 140.80 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N890830-10g |

(((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene |

51792-85-9 | 97% | 10g |

977.40 | 2021-05-17 | |

| Key Organics Ltd | AS-54438-1MG |

(((2-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene |

51792-85-9 | >97% | 1mg |

£37.00 | 2023-09-08 | |

| Key Organics Ltd | AS-54438-5MG |

(((2-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene |

51792-85-9 | >97% | 5mg |

£46.00 | 2023-09-08 | |

| Key Organics Ltd | AS-54438-5G |

(((2-nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene |

51792-85-9 | >97% | 5g |

£138.00 | 2023-09-08 |

1,4-Dibenzyloxy-2-nitrobenzene 関連文献

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

51792-85-9 (1,4-Dibenzyloxy-2-nitrobenzene) 関連製品

- 80866-88-2((3-methoxy-4-nitrophenyl)methanol)

- 41870-24-0((4-Methoxy-3-nitrophenyl)methanol)

- 4560-41-2(o-Nitrophenyl Benzyl Ether)

- 25945-96-4(2-(Benzyloxy)-4-nitroaniline)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51792-85-9)1,4-Dibenzyloxy-2-nitrobenzene

清らかである:99%

はかる:25g

価格 ($):269.0